
Nitramide
Overview
Description
Nitramide, also known as nitric amide, is a chemical compound with the molecular formula H₂NNO₂. It is an isomer of hyponitrous acid and can be viewed as a nitrogen analog of nitric acid, where the hydroxyl group is replaced with an amino group. This compound is a colorless solid that has been of significant interest in both organic and inorganic chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitramide was first synthesized by Thiele and Lachmann in 1894 through the hydrolysis of potassium nitrocarbamate. The reaction involves the following steps: [ (K+)_2(O_2N-N-CO_2-) + 2 H_2SO_4 \rightarrow H_2NNO_2 + CO_2 + 2 KHSO_4 ]
Other methods include the hydrolysis of nitrocarbamic acid and the reaction of sodium sulfamate with nitric acid .
Industrial Production Methods: Industrial production of this compound is not common due to its high reactivity and instability. it can be produced on a small scale using controlled hydrolysis of N,N’-dinitrourea. This method involves the reaction of dinitrourea with an equimolar amount of water, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: Nitramide undergoes various types of chemical reactions, including:
Decomposition: In acidic conditions, this compound decomposes to produce nitrogen monoxide and water.
Hydrolysis: In basic conditions, this compound can hydrolyze to form ammonia and nitrous acid.
Oxidation and Reduction: this compound can participate in redox reactions, where it can be reduced to form ammonia or oxidized to form nitric acid.
Common Reagents and Conditions:
Acidic Conditions: Strong acids like sulfuric acid are used to catalyze the decomposition of this compound.
Basic Conditions: Bases such as sodium hydroxide are used for hydrolysis reactions.
Oxidizing Agents: Nitric acid can act as an oxidizing agent in reactions involving this compound.
Major Products:
Decomposition: Nitrogen monoxide and water.
Hydrolysis: Ammonia and nitrous acid.
Oxidation: Nitric acid.
Scientific Research Applications
Nitramide has several applications in scientific research:
Energetic Materials: this compound and its derivatives are used in the synthesis of high-energy-density materials, such as explosives and propellants.
Chemical Synthesis: this compound serves as a reactive intermediate in the synthesis of more complex nitrogen-containing compounds.
Theoretical Studies: this compound is studied for its electronic and structural properties using computational methods, which help in understanding its reactivity and stability.
Mechanism of Action
The mechanism of action of nitramide involves its decomposition and hydrolysis reactions. In acidic conditions, this compound decomposes through a concerted mechanism involving proton transfer and fragmentation, resulting in the formation of nitrogen monoxide and water. In basic conditions, this compound undergoes hydrolysis to produce ammonia and nitrous acid. The molecular targets and pathways involved in these reactions are primarily the amino and nitro groups of the this compound molecule .
Comparison with Similar Compounds
Nitramide is unique due to its structure and reactivity. Similar compounds include:
Ammonia (NH₃): A simple nitrogen compound with similar basic properties.
Dithis compound (HN(NO₂)₂): A higher homolog in the nitramine series, used in energetic materials.
Nitric Acid (HNO₃): An oxidizing agent with a similar nitrogen-oxygen framework.
Nitromethane (CH₃NO₂): An organic nitro compound used as a solvent and in chemical synthesis.
This compound stands out due to its ability to act as both an amide and a nitro compound, making it a versatile intermediate in various chemical reactions.
Q & A
Basic Research Questions
Q. What is the experimentally determined rate law for nitramide decomposition in aqueous solution, and how is it derived from the proposed reaction mechanism?
The rate law for this compound decomposition is determined by identifying the rate-limiting step in its multi-step mechanism. For example, if the mechanism involves a fast equilibrium followed by a slow step (e.g., , slow step: ), the rate law simplifies to . This assumes the first step reaches equilibrium rapidly, and the concentration of intermediates (e.g., ) is expressed in terms of stable reactants using the equilibrium constant. Experimental validation involves measuring reaction rates under varying pH and reactant concentrations to confirm the rate law’s dependence on this compound alone .
Q. How can the half-life of this compound’s first-order decomposition be applied to predict reaction progress?
For a first-order reaction, the half-life () is related to the rate constant () by . Using the reported half-life of 2.1 hours at 15°C, is calculated as . To determine the time required for 99% decomposition, the integrated rate law yields . Experimental verification involves monitoring gas evolution or residual this compound via titration or spectroscopy .
Table 1: Kinetic Parameters for this compound Decomposition
Temperature (°C) | Half-life (hours) | Rate Constant |
---|---|---|
15 | 2.1 | 0.330 |
Q. What spectroscopic methods are used to characterize this compound’s molecular structure and stability?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): To analyze hydrogen bonding and electron density distribution, particularly in complexes (e.g., this compound adsorbed on boron nitride nanosheets) .
- Infrared (IR) Spectroscopy: To identify functional groups (e.g., and ) and monitor decomposition intermediates .
- Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns during thermal decomposition .
Advanced Research Questions
Q. How do computational methods like density functional theory (DFT) elucidate this compound’s adsorption behavior on nanomaterials?
DFT simulations calculate adsorption energies, geometric distortions, and electronic properties. For example, this compound adsorption on boron nitride nanosheets is exothermic on the outer surface () and endothermic on the inner surface (). Quantum parameters like HOMO-LUMO gaps and molecular electrostatic potentials (MEPs) reveal electron density redistribution, critical for designing this compound-based sensors or catalysts .
Q. How can conflicting data on this compound’s decomposition pathways be resolved in kinetic studies?
Discrepancies often arise from varying experimental conditions (e.g., pH, catalysts). For instance, base-catalyzed mechanisms (e.g., Pedersen’s mechanism) may dominate in alkaline solutions, while neutral conditions favor uncatalyzed pathways. To resolve contradictions:
- Isolate Variables: Conduct experiments under controlled pH and temperature.
- Isotopic Labeling: Use deuterated this compound () to study kinetic isotope effects and identify proton-transfer steps .
- Computational Modeling: Compare activation energies of competing pathways using ab initio methods .
Q. What role does this compound play in atmospheric chemistry as a precursor to nitrous oxide (N2O\text{N}_2\text{O}N2O)?
this compound undergoes photodissociation under UV light, releasing , a potent greenhouse gas. Experimental methods include:
- Laser-Induced Fluorescence (LIF): To track formation rates in simulated atmospheric conditions.
- Mass Spectrometry in Flow Reactors: To quantify this compound’s photolytic efficiency and assess its environmental impact .
Q. How do isotopic labeling and deuterium substitution enhance mechanistic studies of this compound reactions?
Deuterated derivatives (e.g., ) slow reaction rates due to kinetic isotope effects (KIEs), revealing proton-transfer steps in mechanisms. For example, in base-catalyzed decomposition, replacing with reduces by a factor of 2–3, confirming transfer as the rate-limiting step .
Q. What challenges arise in modeling this compound’s intermolecular interactions in high-energy materials?
Challenges include:
- Non-Covalent Interactions: Hydrogen bonding and van der Waals forces require high-level DFT functionals (e.g., B3LYP-D3) for accuracy.
- Thermal Stability Prediction: Force field parameterization from vibrational spectra (e.g., harmonic frequencies) must account for decomposition pathways like .
Q. How does the presence of catalysts influence this compound’s decomposition mechanism in different solvents?
In aqueous solutions, base catalysts (e.g., ) deprotonate this compound, accelerating decomposition via the intermediate. In non-polar solvents, acid catalysts stabilize this compound, altering the rate law to . Solvent effects are studied using dielectric constant-dependent kinetic measurements .
Q. What are the implications of this compound’s hygroscopicity for its storage and application in propellants?
Hygroscopicity promotes hydrolysis, forming and , which degrade performance. Mitigation strategies include:
Properties
IUPAC Name |
nitramide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2N2O2/c1-2(3)4/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDJOSRHYKHMOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20999028 | |
Record name | Nitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20999028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.028 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7782-94-7 | |
Record name | Nitramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7782-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitramide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20999028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NITRAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8N6F7BJTL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.